Cas no 136468-36-5 (Foropafant)

Foropafant 化学的及び物理的性質
名前と識別子
-
- N1,N1-Dimethyl-N2-(pyridin-3-ylmethyl)-N2-(4-(2,4,6-triisopropylphenyl)thiazol-2-yl)ethane-1,2-diamine
- 1,2-Ethanediamine,N1,N1-dimethyl-N2-(3-pyridinylmethyl)-N2-[4-[2,4,6-tris(1-methylethyl)phenyl]-2-thiazolyl]-
- N,N-dimethyl-N'-(pyridin-3-ylmethyl)-N'-[4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl]ethane-1,2-diamine
- N,N-dimethyl-N'-(pyridin-3-ylmethyl)-N'-{4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl}ethane-1,2-diamine
- SR 27417
- Faropafant
- N,N-Dimethyl-N′-(3-pyridinylmethyl)-N′-[4-[2,4,6-tris(1-methylethyl)phenyl]-2-thiazolyl]-1,2-ethanediamine
- N1,N1-Dimethyl-N2-(3-pyridinylmethyl)-N2-[4-[2,4,6-tris(1-methylethyl)phenyl]-2-thiazolyl]-1,2-ethanediamine
- Foropafant
- SR27417
- A886682
- SR 27417, >=98% (HPLC)
- SR-01000945037
- UNII-VWJ2QVH41J
- 1,2-Ethanediamine, N1,N1-dimethyl-N2-(3-pyridinylmethyl)-N2-[4-[2,4,6-tris(1-methylethyl)phenyl]-2-thiazolyl]-
- N1,N1-dimethyl-N2-[(pyridin-3-yl)methyl]-N2-{4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl}ethane-1,2-diamine
- SR-01000945037-1
- C28H40N4S
- Q27077703
- MS-28563
- CHEMBL1628662
- DTXSID80869859
- N~1~,N~1~-dimethyl-N~2~-[(pyridin-3-yl)methyl]-N~2~-{4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl}ethane-1,2-diamine
- VWJ2QVH41J
- N',N'-dimethyl-N-(pyridin-3-ylmethyl)-N-[4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl]ethane-1,2-diamine
- 9ER
- N-(2-Dimethylaminoethyl)-N-(3-pyridinylmethyl)(4-(2,4,6-triisopropylphenyl)thiazol-2-yl)amine
- SMR004701657
- BCP13236
- N,N-Dimethyl-N'-(3-pyridinylmethyl)-N'-(4-(2,4,6-tris(1-methylethyl)phenyl)-2-thiazolyl)-1,2-ethanediamine
- GTPL1856
- SR-27417; SR 27417; SR27417; SR-27417A
- SR27417A
- Foropafant [INN]
- L001072
- F85608
- CS-W011545
- 1,2-Ethanediamine, N,N-dimethyl-N'-(3-pyridinylmethyl)-N'-(4-(2,4,6-tris(1-methylethyl)phenyl)-2-thiazolyl)-
- SR-27417
- FT-0689733
- NS00126147
- 136468-36-5
- AKOS016007386
- SCHEMBL7156608
- 3-(((2-(Dimethylamino)ethyl)(4-(2,4,6-triisopropylphenyl)-2-thiazolyl)amino)methyl)pyridine
- MLS006010675
- HY-128694
- AMY36697
- N',N'-dimethyl-N-(pyridin-3-ylmethyl)-N-(4-(2,4,6-tri(propan-2-yl)phenyl)-1,3-thiazol-2-yl)ethane-1,2-diamine
- foropafantum
- BRD-K57774929-001-01-3
- DB-063146
-
- MDL: MFCD00904759
- インチ: InChI=1S/C28H40N4S/c1-19(2)23-14-24(20(3)4)27(25(15-23)21(5)6)26-18-33-28(30-26)32(13-12-31(7)8)17-22-10-9-11-29-16-22/h9-11,14-16,18-21H,12-13,17H2,1-8H3
- InChIKey: VVBFISAUNSXQGZ-UHFFFAOYSA-N
- ほほえんだ: CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CSC(=N2)N(CCN(C)C)CC3=CN=CC=C3)C(C)C
計算された属性
- せいみつぶんしりょう: 464.29700
- どういたいしつりょう: 464.297
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 33
- 回転可能化学結合数: 10
- 複雑さ: 548
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.5A^2
- 疎水性パラメータ計算基準値(XlogP): 6.9
じっけんとくせい
- 色と性状: 固体粉末、動力
- 密度みつど: 1.065
- ゆうかいてん: No data available
- ふってん: 571.6°Cat760mmHg
- フラッシュポイント: 299.5°C
- 屈折率: 1.575
- ようかいど: DMSO: soluble5mg/mL (clear solution, warmed)
- PSA: 60.50000
- LogP: 7.14350
- じょうきあつ: 0.0±1.6 mmHg at 25°C
Foropafant セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305 + P351 + P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- ちょぞうじょうけん:2-8°C
Foropafant 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1234768-50mg |
1,2-Ethanediamine, N1,N1-dimethyl-N2-(3-pyridinylmethyl)-N2-[4-[2,4,6-tris(1-methylethyl)phenyl]-2-thiazolyl]- |
136468-36-5 | 99% | 50mg |
$2355 | 2023-05-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N24610-25mg |
Foropafant |
136468-36-5 | 25mg |
¥5918.0 | 2021-09-08 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024792-5mg |
Foropafant |
136468-36-5 | 98% | 5mg |
¥1273 | 2024-05-25 | |
MedChemExpress | HY-128694-10mg |
Foropafant |
136468-36-5 | 99.50% | 10mg |
¥2500 | 2024-04-20 | |
S e l l e c k ZHONG GUO | E2142-25mg |
Foropafant |
136468-36-5 | 25mg |
¥7592.87 | 2022-04-26 | ||
1PlusChem | 1P0012D5-25mg |
1,2-Ethanediamine, N1,N1-dimethyl-N2-(3-pyridinylmethyl)-N2-[4-[2,4,6-tris(1-methylethyl)phenyl]-2-thiazolyl]- |
136468-36-5 | 99% | 25mg |
$952.00 | 2023-12-22 | |
1PlusChem | 1P0012D5-10mg |
1,2-Ethanediamine, N1,N1-dimethyl-N2-(3-pyridinylmethyl)-N2-[4-[2,4,6-tris(1-methylethyl)phenyl]-2-thiazolyl]- |
136468-36-5 | 99% | 10mg |
$471.00 | 2023-12-22 | |
Aaron | AR0012LH-5mg |
1,2-Ethanediamine, N1,N1-dimethyl-N2-(3-pyridinylmethyl)-N2-[4-[2,4,6-tris(1-methylethyl)phenyl]-2-thiazolyl]- |
136468-36-5 | 98% | 5mg |
$174.00 | 2025-02-11 | |
MedChemExpress | HY-128694-1mg |
Foropafant |
136468-36-5 | 99.50% | 1mg |
¥727 | 2024-04-20 | |
Aaron | AR0012LH-50mg |
1,2-Ethanediamine, N1,N1-dimethyl-N2-(3-pyridinylmethyl)-N2-[4-[2,4,6-tris(1-methylethyl)phenyl]-2-thiazolyl]- |
136468-36-5 | 98% | 50mg |
$752.00 | 2025-02-11 |
Foropafant 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
Foropafantに関する追加情報
Comprehensive Overview of Foropafant (CAS No. 136468-36-5): Mechanism, Applications, and Research Insights
Foropafant (CAS No. 136468-36-5) is a potent and selective platelet-activating factor (PAF) receptor antagonist, which has garnered significant attention in pharmacological research due to its potential therapeutic applications. The compound's unique structure and mechanism of action make it a subject of interest for researchers exploring inflammatory diseases, cardiovascular conditions, and immune modulation. With the rise of precision medicine and targeted therapies, Foropafant exemplifies how small molecules can be engineered to interact with specific biological pathways, offering insights into drug development and personalized treatment strategies.
The chemical name of Foropafant reflects its intricate molecular design, which contributes to its high affinity for the PAF receptor. This receptor plays a critical role in mediating inflammatory responses, making Foropafant a valuable tool for studying conditions like asthma, sepsis, and atherosclerosis. Recent advancements in molecular modeling and computational chemistry have further highlighted the compound's potential, as researchers leverage AI-driven drug discovery platforms to optimize its pharmacokinetic properties. Such innovations align with the growing demand for next-generation anti-inflammatory drugs that minimize side effects while maximizing efficacy.
One of the most frequently searched questions about Foropafant revolves around its clinical applications. While the compound has not yet been approved for widespread therapeutic use, preclinical studies have demonstrated its ability to attenuate PAF-induced inflammation and vascular permeability. These findings have sparked interest in its potential for treating chronic inflammatory diseases, a hot topic in medical research. Additionally, the compound's role in neuroprotection has been explored, with studies suggesting it may mitigate neuronal damage in ischemic stroke models. Such applications resonate with current trends in neurodegenerative disease research, where targeting inflammatory pathways is a key strategy.
From a biochemical perspective, Foropafant stands out due to its selectivity and potency. Unlike broader-spectrum anti-inflammatory agents, it specifically inhibits the PAF receptor, reducing the risk of off-target effects. This precision is particularly relevant in the context of drug repurposing, another trending topic in pharmaceutical sciences. Researchers are increasingly investigating whether existing compounds like Foropafant can be adapted for new indications, accelerating the drug development timeline. The compound's well-documented safety profile in animal models further supports its potential for translational studies.
The synthesis and formulation of Foropafant also present intriguing challenges and opportunities for chemists. Its CAS No. 136468-36-5 serves as a unique identifier in chemical databases, facilitating global collaboration among researchers. Recent publications have explored novel synthetic routes to improve yield and purity, addressing a common pain point in small-molecule manufacturing. These efforts are critical as the pharmaceutical industry shifts toward green chemistry principles, emphasizing sustainable and efficient production methods.
In summary, Foropafant (CAS No. 136468-36-5) represents a compelling case study in modern drug discovery. Its targeted mechanism, coupled with emerging applications in inflammation and neurology, positions it as a compound of enduring relevance. As the scientific community continues to unravel the complexities of PAF signaling, Foropafant will likely remain a focal point for both academic and industrial research, bridging the gap between benchside innovation and clinical translation.
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